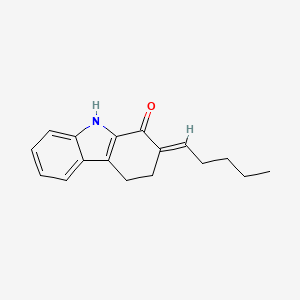
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
描述
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pentylidene group at the 2-position and a ketone group at the 1-position, making it a unique derivative of carbazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole.
Formation of Intermediate: The carbazole undergoes alkylation to introduce the pentylidene group at the 2-position.
Oxidation: The intermediate is then oxidized to form the ketone group at the 1-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the pentylidene group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted carbazole derivatives.
科学研究应用
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
作用机制
The mechanism of action of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound with a simpler structure.
2-alkylcarbazoles: Compounds with different alkyl groups at the 2-position.
Carbazole derivatives: Various derivatives with different functional groups.
Uniqueness
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGKQQMRYEBB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323366 | |
| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-30-6 | |
| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)
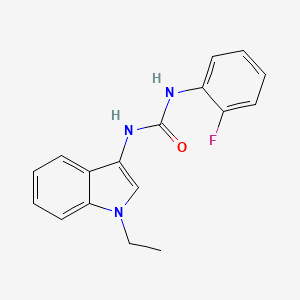
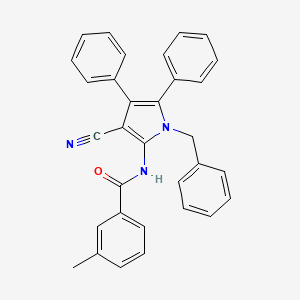
![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)
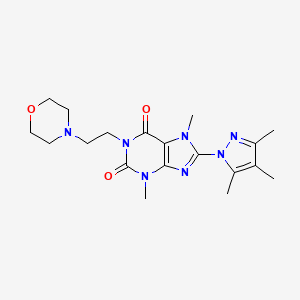
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2818876.png)
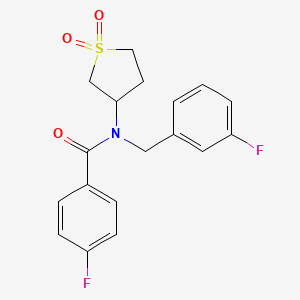
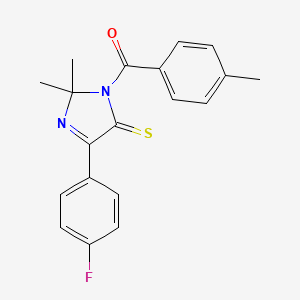
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)
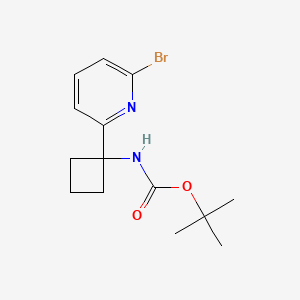
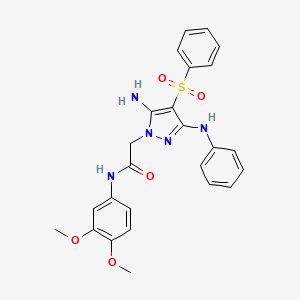
![tert-butyl 4-(aminomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
